molecular formula C13H14N2O4S B2697540 N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide CAS No. 853744-73-7

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B2697540
CAS No.: 853744-73-7
M. Wt: 294.33
InChI Key: GCDYMESCBFYLPF-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a furan-2-carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate 4-(ethylsulfamoyl)aniline. This intermediate is then subjected to a coupling reaction with furan-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: Known for its psychoactive properties.

    N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide: Studied for its anticancer activity.

Uniqueness

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide stands out due to its unique combination of an ethylsulfamoyl group and a furan-2-carboxamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-14-20(17,18)11-7-5-10(6-8-11)15-13(16)12-4-3-9-19-12/h3-9,14H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDYMESCBFYLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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